molecular formula C15H13ClN2O2 B8750279 6-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[4,5-C]pyridine

6-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[4,5-C]pyridine

Cat. No. B8750279
M. Wt: 288.73 g/mol
InChI Key: LPHYYJOBQUINSS-UHFFFAOYSA-N
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Patent
US08907093B2

Procedure details

In a microwaveable vessel, 0.98 g of N-(4,6-dichloropyridin-3-yl)-4-methoxy-3,5-dimethylbenzamide were dissolved in 15 ml of dry tetrahydrofuran, and 29 mg of copper(I) iodide, 54 mg of 1,10-phenanthroline and 1.47 g of cesium carbonate were added. In a microwave sunthesizer, the reaction mixture was then heated at 180° C. for 3 h. For work-up, the mixture was added to 12 ml of a 0.5 M aqueous hydrochloric acid solution. The precipitated solid was filtered off with suction and the mother liquor was extracted twice with ethyl acetate. The collected organic phases were combined with the suction-filtered solid and the solvent was removed under reduced pressure. This gave 0.79 g (91%) of the product, which was reacted further without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(4,6-dichloropyridin-3-yl)-4-methoxy-3,5-dimethylbenzamide
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
54 mg
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
1.47 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
29 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl.Cl[C:23]1[CH:28]=[C:27]([Cl:29])[N:26]=[CH:25][C:24]=1[NH:30][C:31](=[O:42])[C:32]1[CH:37]=[C:36]([CH3:38])[C:35]([O:39][CH3:40])=[C:34]([CH3:41])[CH:33]=1>O1CCCC1.[Cu]I>[Cl:29][C:27]1[N:26]=[CH:25][C:24]2[N:30]=[C:31]([C:32]3[CH:37]=[C:36]([CH3:38])[C:35]([O:39][CH3:40])=[C:34]([CH3:41])[CH:33]=3)[O:42][C:23]=2[CH:28]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
N-(4,6-dichloropyridin-3-yl)-4-methoxy-3,5-dimethylbenzamide
Quantity
0.98 g
Type
reactant
Smiles
ClC1=C(C=NC(=C1)Cl)NC(C1=CC(=C(C(=C1)C)OC)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
54 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
cesium carbonate
Quantity
1.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
copper(I) iodide
Quantity
29 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
the mother liquor was extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
This gave 0.79 g (91%) of the product, which was reacted further without any further purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(C=N1)N=C(O2)C2=CC(=C(C(=C2)C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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